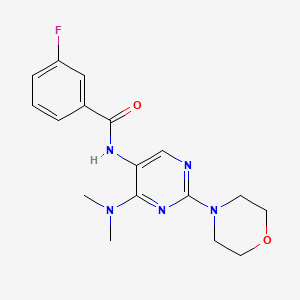

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O2/c1-22(2)15-14(20-16(24)12-4-3-5-13(18)10-12)11-19-17(21-15)23-6-8-25-9-7-23/h3-5,10-11H,6-9H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKOIQITKOZMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide typically involves multi-step organic reactions. One common approach begins with the preparation of the pyrimidine core, which is then functionalized with dimethylamino and morpholino groups. The final step involves the introduction of the fluorobenzamide moiety. Key reagents and conditions often include:

Pyrimidine synthesis: Starting from simple precursors like cyanoacetamide and appropriate aldehydes.

Functionalization: Using reagents such as dimethylamine and morpholine under controlled conditions.

Coupling: The final coupling step to introduce the fluorobenzamide group, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

N,N-dimethylaminopyridine (DMAP): A nucleophilic catalyst used in esterification and other organic reactions.

4-dimethylaminobenzoic acid: Known for its use in UV filters and photoinitiators.

Uniqueness

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide stands out due to its combination of a pyrimidine core with dimethylamino, morpholino, and fluorobenzamide groups, which confer unique chemical and biological properties not found in simpler analogues.

Biological Activity

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide is a small molecule with potential therapeutic applications, particularly in oncology. This compound is characterized by its unique structural features, which contribute to its biological activity. This article provides an overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- IUPAC Name : 5-[4-(dimethylamino)phenyl]-6-{2-[6-(morpholin-4-yl)pyridin-3-yl]ethynyl}pyrimidin-4-amine

- Chemical Formula : C23H24N6O

- Molecular Weight : 400.476 g/mol

- CAS Number : Not available

- DrugBank Accession Number : DB07280

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. This compound has been identified as a potential inhibitor of various kinases, which play critical roles in cancer cell proliferation and survival.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

| Cell Line | IC50 (µM) | Study Reference |

|---|---|---|

| A549 (Lung Cancer) | 2.12 ± 0.21 | |

| HCC827 (Lung Cancer) | 5.13 ± 0.97 | |

| NCI-H358 (Lung Cancer) | 0.85 ± 0.05 | |

| MRC-5 (Normal Fibroblast) | 3.11 ± 0.26 |

These results indicate that while the compound exhibits potent antitumor activity, it also shows moderate cytotoxicity towards normal cells, which raises concerns regarding its therapeutic index.

Mechanistic Studies

Mechanistic investigations have revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The compound appears to disrupt key signaling pathways that are essential for tumor growth and metastasis.

Case Studies

-

Case Study on Lung Cancer Cell Lines :

A comparative study was conducted using three human lung cancer cell lines (A549, HCC827, NCI-H358) alongside a normal lung fibroblast line (MRC-5). The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner across all cancer lines but exhibited notable toxicity towards MRC-5 cells at higher concentrations . -

In Vivo Studies :

Preliminary in vivo studies have suggested that this compound can significantly reduce tumor size in xenograft models of lung cancer. However, further studies are required to assess its pharmacokinetics and long-term safety profile.

Q & A

Basic Question: What are the key structural features of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide that influence its reactivity and bioactivity?

Answer:

The compound’s reactivity and bioactivity are dictated by:

- Pyrimidine core : Serves as a scaffold for hydrogen bonding and π-π interactions with biological targets. The 2-morpholino substituent enhances solubility and modulates electronic properties .

- Dimethylamino group : Electron-donating effects increase nucleophilicity at adjacent sites, facilitating reactions like alkylation or acylation .

- 3-Fluorobenzamide moiety : The fluorine atom introduces electronegativity, improving metabolic stability and binding affinity via halogen bonding .

Methodological Insight : Use NMR and X-ray crystallography to map electronic environments and confirm stereochemical effects .

Basic Question: What synthetic strategies are optimal for preparing this compound with high purity?

Answer:

Key steps include:

- Stepwise functionalization : Start with pyrimidine ring synthesis, followed by morpholine coupling and benzamide introduction .

- Reagent selection : Use sodium borohydride for reductive amination and DCC (dicyclohexyl carbodiimide) for amide bond formation .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Note : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Answer:

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using guidelines from .

- Impurity profiles : Trace byproducts (e.g., unreacted morpholine intermediates) can skew results. Validate purity via HPLC-MS and quantify impurities using spiked calibration curves .

- Solvent effects : DMSO concentration >0.1% may inhibit target enzymes. Use lower concentrations and include solvent controls .

Advanced Question: What computational methods are suitable for predicting the binding mode of this compound to kinase targets?

Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or PI3K) to predict binding poses. Prioritize docking scores < -8.0 kcal/mol .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy .

- QSAR modeling : Train models on datasets with IC50 values to correlate substituent effects (e.g., fluorine position) with activity .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

- NMR (¹H/¹³C) : Assign peaks for morpholine (δ 3.6–3.8 ppm) and dimethylamino (δ 2.2–2.4 ppm) groups .

- FT-IR : Confirm amide bond formation (C=O stretch ~1650 cm⁻¹) and fluorine presence (C-F stretch ~1100 cm⁻¹) .

- HRMS : Validate molecular ion ([M+H]⁺) with <5 ppm mass accuracy .

Advanced Question: How can reaction conditions be optimized to mitigate side reactions during the synthesis of the morpholinopyrimidine core?

Answer:

- Temperature control : Maintain 60–70°C during morpholine coupling to avoid ring-opening side reactions .

- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to improve yield (>75%) .

- Protecting groups : Use Boc-protected intermediates to prevent undesired nucleophilic attacks at the pyrimidine N1 position .

Basic Question: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the fluorobenzamide group .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the morpholine ring .

- Long-term stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .

Advanced Question: How can researchers design SAR studies to evaluate the role of the dimethylamino group in bioactivity?

Answer:

- Analog synthesis : Replace dimethylamino with diethylamino, pyrrolidino, or unsubstituted amine groups .

- Activity assays : Test analogs against kinase panels (e.g., DiscoverX) to compare IC50 values .

- Electrostatic analysis : Calculate charge distribution (DFT at B3LYP/6-31G* level) to link basicity to target affinity .

Advanced Question: What strategies can address low solubility in aqueous buffers during in vitro assays?

Answer:

- Co-solvents : Use cyclodextrins (10% hydroxypropyl-β-cyclodextrin) to enhance solubility without cytotoxicity .

- Prodrug approach : Synthesize phosphate or acetate esters for improved aqueous solubility, with enzymatic cleavage in assays .

- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm size) for sustained release .

Basic Question: What safety precautions are essential when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.